molecular formula C21H29FO4 B1219737 Flugestone CAS No. 337-03-1

Flugestone

Cat. No. B1219737
CAS RN: 337-03-1
M. Wt: 364.4 g/mol
InChI Key: OFSXGKOMEGSTSE-BPSSIEEOSA-N
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Description

Synthesis Analysis Flugestone synthesis involves sophisticated chemical processes that introduce fluorine atoms into complex molecules. A notable method includes the silver-catalyzed ring opening of tertiary cyclopropanol and cyclobutanol precursors, efficiently preparing β- and γ-fluorinated ketones. This process highlights a radical-mediated pathway for C-C bond cleavage and C-F bond formation (Zhao et al., 2015). Additionally, electrophilic fluorination using N-fluoro-benzosulfonimide on α-silylketones exemplifies regio- and diastereoselective synthesis strategies for α-fluoroketones, underlining the diversity in flugestone's synthetic approaches (Enders et al., 2001).

Molecular Structure Analysis The molecular structure of flugestone, particularly its crystal form, has been elucidated through X-ray crystallography. It crystallizes in the monoclinic space group P21, with its absolute configuration determined by observing Bijvoet pairs and calculating the Flack factor (Puig et al., 2006). This detailed analysis provides a foundation for understanding flugestone's interactions and stability.

Chemical Reactions and Properties Flugestone participates in various chemical reactions, reflective of its reactive fluorine atoms and complex structure. For instance, Pd-catalyzed oxidative cyclization of diaryl ketones to fluorenones showcases its potential in forming cyclic structures through efficient C-H activation and cyclometalation, followed by reductive elimination (Gandeepan et al., 2012). Such reactions underline the versatility and reactivity of flugestone and its derivatives.

Physical Properties Analysis The physical properties of flugestone derivatives, including solvatochromic fluorophores and polymer materials, have been extensively studied. For instance, fluorine-based poly(ether−ether−ketone) polymers exhibit unique optical properties, such as high refractive indexes and low birefringence, attributable to the cardo structure of the fluorene units. These polymers are amorphous and transparent at room temperature, with high solubility in common organic solvents (Kawasaki et al., 2007).

Scientific Research Applications

Fertility Enhancement in Sheep

A study by Kaya et al. (2013) focused on the fertility parameters in Tuj sheep, utilizing flugestone acetate combined with other hormones. This research found that the administration of flugestone acetate significantly increased the estrus exhibition and overall pregnancy rates in Tuj ewes during the non-breeding season (Kaya, Kaçar, Kaya, & Aslan, 2013).

Pharmacokinetics and Analytical Methods

Monnoyer et al. (2005) developed a high-performance liquid chromatography-tandem mass spectrometry method for determining flurogestone acetate in ovine plasma. This analytical technique is essential for pharmacokinetic studies and understanding how flugestone acetate behaves in the body of large animals (Monnoyer, Capancioni, Richard, Pacaud, & Guyonnet, 2005).

Identifying Related Impurities

Cheng Yiyu (2007) conducted research to identify related impurities in flugestone acetate, utilizing a combination of high-performance liquid chromatography, diode-array detection, and mass spectrometry. This study contributes to ensuring the purity and safety of flugestone acetate used in veterinary medicine (Cheng Yiyu, 2007).

Safety And Hazards



  • FGA is generally safe for veterinary use.

  • No significant human health hazards are associated with its use.




  • Future Directions



    • Research on FGA’s efficacy and safety in various animal species.

    • Exploration of novel delivery methods or formulations.




    properties

    IUPAC Name

    (8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H29FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h10,15-17,25-26H,4-9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OFSXGKOMEGSTSE-BPSSIEEOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H29FO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    2529-45-5 (Parent)
    Record name Flugestone [INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Molecular Weight

    364.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Flugestone

    CAS RN

    337-03-1
    Record name (11β)-9-Fluoro-11,17-dihydroxypregn-4-ene-3,20-dione
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=337-03-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Flugestone [INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337031
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Flugestone
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79327
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Flugestone
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.830
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name FLUROGESTONE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT3ET34748
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    504
    Citations
    MM Bukar, R Yusoff, AW Haron, GK Dhaliwal… - Tropical animal health …, 2012 - Springer
    The effects of different estrus synchronization techniques on follicular development and estrus response were studied in 81 nulliparous Boer does. The does were divided into nine …
    Number of citations: 27 link.springer.com
    Y ZHANG, P SHI, Y CHENG - Chinese Journal of …, 2007 - ingentaconnect.com
    … in flugestone acetate. Method8A hyphenated HPLC r DAD r MSn method was developed to analyze the related impurities of flugestone … with the spectra of flugestone acetate impurities. …
    Number of citations: 1 www.ingentaconnect.com
    MM Bukar, H Wahid, GK Dhaliwal, Y Rosnina… - Proceeding of the …, 2009 - agris.fao.org
    A total of 165 Boer goats, were studied to determine the effect of estrus synchronisation method on the time ofonset and duration of estrus. The goats were divided into 16 groups with …
    Number of citations: 2 agris.fao.org
    MM Bukar, H Wahid, GK Dhaliwal, Y Rosnina… - Proceeding of the …, 2009 - agris.fao.org
    Daily transrectal ultrasonographic examinations of ovarian follicular dynamics from the period of sponge withdrawal to ovulation were studied in 51 Boer x Feral goats. The goats were …
    Number of citations: 0 agris.fao.org
    U Sen, H Onder - Journal of Applied Animal Research, 2016 - Taylor & Francis
    … In the present study, we applied intravaginal sponges containing 30 mg of flugestone … application of intravaginal sponges containing flugestone acetate and following PMSG increased …
    Number of citations: 31 www.tandfonline.com
    S Kaya, C Kaçar, D Kaya, S Aslan - Small ruminant research, 2013 - Elsevier
    … This study investigated the effects on fertility parameters of combined administration of flugestone … Seven days before administering an intravaginal gestagen (20 mg Flugestone acetate, …
    Number of citations: 39 www.sciencedirect.com
    M Kose, MS Kaya, MO Atli - Reproduction, Fertility and …, 2015 - CSIRO Publishing
    In this experimental study, we tested the hypothesis that exogenous progesterone and GnRH applications would prevent the detrimental effect of prostaglandin F2α (PGF2α; a) on early …
    Number of citations: 1 www.publish.csiro.au
    S Kayaa, C Kacara, D Kayaa, S Aslanb - Small Ruminant Research, 2013 - academia.edu
    … This study investigated the effects on fertility parameters of combined administration of flugestone … Seven days before administering an intravaginal gestagen (20mg Flugestone acetate, …
    Number of citations: 0 www.academia.edu
    MM Bukar, R Yusoff, GK Dhaliwal, MAG Khan… - 2012
    Number of citations: 0
    M Modu-Bukar, R Yusoff, AW Haron, GK Dhaliwal… - Trop. Anim. Health and Prod, 2012
    Number of citations: 3

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